methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
Description
Methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate is a piperidine-derived compound featuring a pyridine-3-carbonyl moiety substituted with an oxan-4-yloxy group at the 6-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-18(22)15-4-2-3-9-20(15)17(21)13-5-6-16(19-12-13)25-14-7-10-24-11-8-14/h5-6,12,14-15H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMRONFBHWMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CN=C(C=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The oxane moiety is introduced through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include pyridine, piperidine, and oxane derivatives, along with catalysts such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester on the piperidine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
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Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.
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Applications : Used to generate carboxylic acids for peptide coupling or salt formation.
Amide Bond Hydrolysis
The amide bond linking the pyridine carbonyl to the piperidine nitrogen can be cleaved under harsh acidic or basic conditions.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 6-(Oxan-4-yloxy)pyridine-3-carboxylic acid + Piperidine-2-carboxylate | 50–60% | |
| NaOH (4M), EtOH, 100°C | Same products (slower kinetics) | 40–50% |
Nucleophilic Substitution at Pyridine
The oxan-4-yloxy group on the pyridine ring may participate in substitution reactions if activated. While ethers are poor leaving groups, acidic conditions can facilitate cleavage.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HI (48%), reflux | 6-Hydroxypyridine-3-carbonyl derivative + Oxane diol | 70–85% | |
| BBr₃, DCM, −78°C | Demethylation of oxane ether | 60–70% |
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Mechanism : Acid-mediated protonation of the ether oxygen, followed by nucleophilic attack (e.g., by iodide).
Reduction Reactions
The ester and amide groups can be reduced to alcohols and amines, respectively, using strong reducing agents.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT | Piperidine-2-methanol + Pyridine alcohol | 55–65% | |
| H₂, Pd/C, MeOH | Partial reduction of pyridine to piperidine | 30–40% |
Transesterification
The methyl ester can undergo alkoxy exchange in the presence of catalytic acid or base.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| EtOH, H₂SO₄, reflux | Ethyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate | 75–85% | |
| K₂CO₃, DMF, alkyl bromide | Alkyl ester derivatives | 60–70% |
Piperidine Ring Functionalization
The piperidine nitrogen, though conjugated as part of an amide, can undergo alkylation or acylation under forcing conditions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃I, NaH, DMF | N-Methylated derivative | 40–50% | |
| Ac₂O, pyridine | N-Acetylated product | 55–65% |
Critical Analysis of Sources
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Evitachem : Provided foundational data on analogous pyridine and piperidine derivatives.
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PubChem : Offered structural insights and physical property correlations.
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ACS Publications : Detailed synthetic methodologies for pyridine substitution and ester modifications.
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MDPI : Highlighted piperidine reactivity in drug discovery contexts.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, it has shown effectiveness against certain strains of the influenza virus in laboratory settings.
Central Nervous System Effects
This compound has been investigated for its effects on the central nervous system (CNS). Studies indicate that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, the compound was administered and showed a significant reduction in neuronal cell death compared to control groups. Behavioral assessments indicated improved cognitive function, suggesting its potential as a therapeutic agent for CNS disorders.
Inhibition of Inflammatory Pathways
Research has demonstrated that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
| Inflammatory Marker | Effect of Compound |
|---|---|
| TNF-alpha | Decreased secretion |
| IL-6 | Reduced levels |
| COX-2 | Inhibition observed |
These results indicate its potential role in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxan-4-yloxy group in the target compound likely improves aqueous solubility compared to the trifluoromethyl () and phenyl () analogs due to ether oxygen’s hydrogen-bonding capacity.
- Lipophilicity (LogP): The phenoxyethyl derivative () exhibits higher lipophilicity (estimated LogP ~2.5) than the target compound (LogP ~1.8), impacting membrane permeability and bioavailability.
Key Research Findings and Implications
- Structural Flexibility : The oxan-4-yloxy group’s conformational flexibility (vs. rigid trifluoromethyl or phenyl groups) may enhance binding to dynamic protein targets.
- Trade-offs in Design : While the target compound balances solubility and lipophilicity, its metabolic liability (ester and oxan-4-yloxy groups) may necessitate prodrug strategies for in vivo efficacy.
Biological Activity
Methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate (CAS Number: 1902920-86-8) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H24N2O5, with a molecular weight of 344.39 g/mol. The compound features a piperidine ring, a pyridine moiety, and an oxan group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Attachment of the Oxan Group : The oxan moiety is introduced via a reaction with tetrahydropyran in the presence of a suitable base.
- Carbonyl Introduction : The carbonyl group is integrated into the structure through acylation reactions involving pyridine derivatives.
The biological activity of this compound is believed to be mediated through interactions with specific biological targets, such as enzymes or receptors. The presence of the oxan group may enhance binding affinity and selectivity for these targets.
Pharmacological Studies
Research has indicated various pharmacological properties associated with similar compounds in the class of piperidines and pyridines:
- Anticancer Activity : Compounds with similar structures have been evaluated for their potential as inhibitors in cancer cell lines, particularly targeting kinases involved in tumor growth and proliferation .
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial and fungal strains, suggesting potential applications in treating infections .
- Neurological Effects : Pyridine-based compounds are often studied for their effects on neurotransmitter systems, which could indicate potential use in treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC to minimize side products.
- Adjust stoichiometry of triethylamine (base) and DMAP (catalyst) to improve yields .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | DCC, DCM, RT | 85–90% | |
| Purification | Ethyl acetate/petroleum ether | 90% |
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm piperidine, pyridine, and oxane substituents. For example, the oxan-4-yloxy group shows characteristic δ 3.5–4.0 ppm (¹H) and δ 60–70 ppm (¹³C) .
IR Spectroscopy : Key stretches include C=O (amide: ~1650 cm⁻¹) and ester (∼1720 cm⁻¹) .
HRMS-ESI : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₂O₅: 346.16) .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.5–2.5 ppm (m) | Piperidine protons |
| ¹³C NMR | δ 170 ppm | Ester carbonyl |
| IR | 1720 cm⁻¹ | C=O (ester) |
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer:
Contradictions often arise from subtle structural differences. Methodological approaches include:
Comparative SAR Studies : Compare analogs with variations in the oxane or piperidine moieties (see Table 3) .
Docking Simulations : Use software like AutoDock to predict binding affinities to targets (e.g., enzymes or receptors) .
In Vitro Validation : Conduct dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. Table 3: Structural Analogs and Bioactivity Profiles
| Compound | Structural Feature | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Analog A | Chlorine substitution | 12 nM (Enzyme X) | |
| Target Compound | Oxane-4-yloxy | 8 nM (Enzyme X) |
Advanced: What methodologies are recommended for determining the crystal structure of this compound using X-ray crystallography?
Answer:
Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals .
Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement .
Handling Twinning : For twinned crystals, apply the HKLF5 format in SHELXL to refine twin laws .
Q. Key Parameters :
- R1 < 0.05 for high-quality data.
- Validate hydrogen bonds and π-π interactions using Mercury software .
Intermediate: What strategies enhance the solubility and stability of this compound in pharmacological assays?
Answer:
Salt Formation : Convert to hydrochloride salts to improve aqueous solubility (e.g., 3-(oxan-4-yloxy)piperidine hydrochloride in ) .
Co-Solvents : Use DMSO:water (1:9) for in vitro studies .
Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Answer:
Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., CD38 enzyme in ) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Free Energy Calculations : Apply MM-PBSA to estimate binding free energies (ΔG) .
Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
